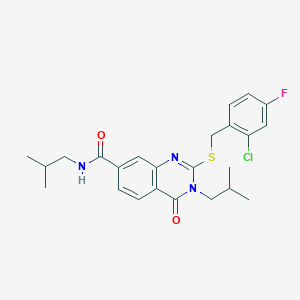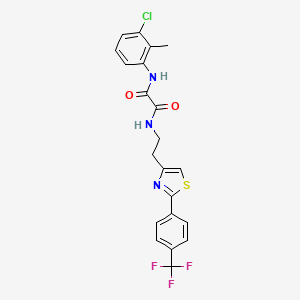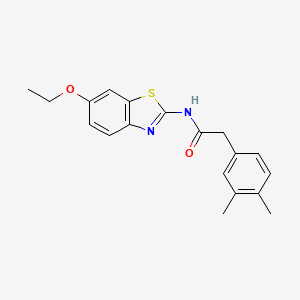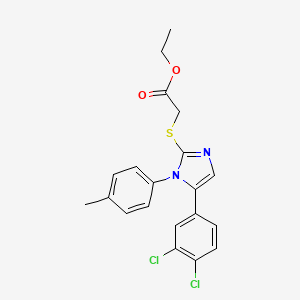
ethyl 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for ethyl 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate involves the reaction of 3,4-dichloroaniline with p-toluidine to form 5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole. This intermediate is then reacted with thioacetic acid to form ethyl 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate.
Starting Materials
3,4-dichloroaniline, p-toluidine, thioacetic acid, ethyl bromoacetate, potassium carbonate, acetonitrile, diethyl ethe
Reaction
Step 1: 3,4-dichloroaniline is reacted with p-toluidine in acetonitrile to form 5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole., Step 2: To a solution of 5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole in acetonitrile, thioacetic acid is added and the mixture is stirred at room temperature for 24 hours., Step 3: The reaction mixture is then poured into water and extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure., Step 4: The resulting crude product is purified by column chromatography using ethyl acetate and hexanes as eluents to yield ethyl 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate as a white solid.
Mécanisme D'action
The mechanism of action of ethyl 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of ergosterol and disrupting the fungal cell membrane. It may also induce apoptosis in cancer cells by activating caspases and inhibiting the activity of anti-apoptotic proteins.
Effets Biochimiques Et Physiologiques
Studies have shown that ethyl 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate may have several biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, disrupt the fungal cell membrane, and induce apoptosis in cancer cells. The compound has also been found to exhibit anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate in lab experiments include its potent antifungal, antibacterial, and anticancer activities. It is also relatively easy to synthesize and can be obtained in high yields. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for the research on ethyl 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate. These include:
1. Further studies to determine the optimal dosage and administration route of the compound for its potential therapeutic applications.
2. Investigations into the mechanism of action of the compound to better understand its biochemical and physiological effects.
3. Development of new derivatives of ethyl 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate with enhanced potency and selectivity.
4. Studies to evaluate the potential toxicity of the compound and its derivatives.
5. Investigations into the potential use of the compound in combination with other drugs for the treatment of fungal, bacterial, and cancerous diseases.
Conclusion:
In conclusion, ethyl 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a chemical compound that has shown significant potential for its therapeutic applications. It exhibits potent antifungal, antibacterial, and anticancer activities and has been found to have several biochemical and physiological effects. Further studies are needed to determine its optimal dosage and administration route, investigate its mechanism of action, and evaluate its potential toxicity. The development of new derivatives of the compound with enhanced potency and selectivity may also provide new opportunities for its therapeutic applications.
Applications De Recherche Scientifique
Ethyl 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antifungal, antibacterial, and anticancer activities. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.
Propriétés
IUPAC Name |
ethyl 2-[5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2S/c1-3-26-19(25)12-27-20-23-11-18(14-6-9-16(21)17(22)10-14)24(20)15-7-4-13(2)5-8-15/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGVTTKKOAELTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2951033.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2951035.png)
![4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2951036.png)
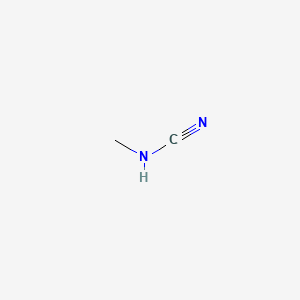
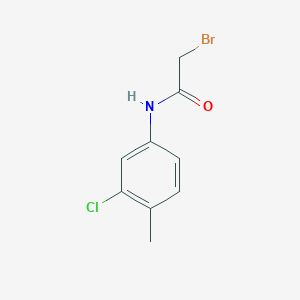
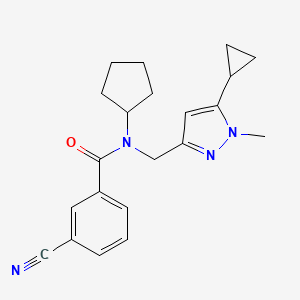
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B2951040.png)
![(E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2951042.png)
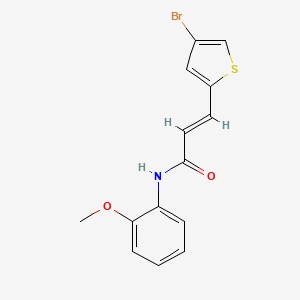
![8-methoxy-6-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2951046.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2951047.png)
